5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide: is a chemical compound with the molecular formula C11H14INO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylisonicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide typically involves the iodination of a precursor compound followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 2-iodoisonicotinamide with cyclopropyl alcohol in the presence of a suitable base and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while Suzuki-Miyaura coupling produces various substituted aryl or alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study the interactions of iodine-containing molecules with biological systems. Its ability to undergo specific reactions makes it useful in labeling and tracking studies .
Medicine: The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The iodine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-3-amine: Similar in structure but with a different position of the nitrogen atom in the pyridine ring.
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine: Another similar compound with variations in the position of substituents.
Uniqueness: 5-Cyclopropoxy-2-iodo-N,N-dimethylisonicotinamide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of the cyclopropoxy group and iodine atom in the isonicotinamide framework distinguishes it from other similar compounds and provides unique opportunities for chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H13IN2O2 |
---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodo-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)8-5-10(12)13-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
BCTYRCPYQFQSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=NC=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.